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Compound of Interest

Compound Name: 3,4-dihydro-2H-pyran-2-methanol

Cat. No.: B1329672 Get Quote

A Spectroscopic Showdown: 3,4-Dihydro-2H-
pyran-2-methanol and Its Isomers
For researchers, scientists, and professionals in drug development, a nuanced understanding

of molecular structure is paramount. This guide provides a detailed spectroscopic comparison

of 3,4-dihydro-2H-pyran-2-methanol and three of its isomers with the same molecular formula

(C6H10O2): (oxan-4-yl)methanol, tetrahydropyran-2-carboxylic acid, and 6-methyl-3,4-dihydro-

2H-pyran-2-one. By examining their distinct signatures in Nuclear Magnetic Resonance (NMR),

Infrared (IR), and Mass Spectrometry (MS), this guide offers a framework for their

differentiation and characterization.

The subtle rearrangement of atoms within these isomers leads to significant differences in their

spectroscopic profiles. These differences are critical for identification, purity assessment, and

understanding the chemical environment of these compounds in various applications.

At a Glance: A Comparative Overview of
Spectroscopic Data
The following tables summarize the key spectroscopic data for 3,4-dihydro-2H-pyran-2-
methanol and its selected isomers. This quantitative data provides a clear basis for their

differentiation.

Table 1: ¹H NMR Chemical Shifts (δ, ppm)
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Compound
Proton
Environment

Chemical Shift
(ppm)

Multiplicity

3,4-Dihydro-2H-pyran-

2-methanol
H6 (alkene) ~6.3 m

H5 (alkene) ~4.7 m

H2 ~3.5-3.7 m

-CH2OH ~3.4-3.6 m

Ring CH2 ~1.6-2.2 m

(Oxan-4-yl)methanol -CH2OH 3.22-3.25 m

Ring CH (adjacent to

O)
3.82 d

Ring CH2 1.52-1.62 m

OH 4.46 br s

Tetrahydropyran-2-

carboxylic acid

(Predicted)

-COOH 12.0-13.0 br s

H2 4.10 dd

H6 3.60-3.95 m

Ring CH2 1.45-2.05 m

6-Methyl-3,4-dihydro-

2H-pyran-2-one
H5 (alkene) 5.9-6.1 dt

H6 4.4-4.6 m

Ring CH2 2.3-2.5 m

-CH3 ~1.4 d

Table 2: ¹³C NMR Chemical Shifts (δ, ppm)
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Compound Carbon Environment Chemical Shift (ppm)

3,4-Dihydro-2H-pyran-2-

methanol
C6 (alkene) ~143

C5 (alkene) ~101

C2 ~75

-CH2OH ~65

Ring CH2 ~20-30

(Oxan-4-yl)methanol C4 ~40

-CH2OH ~68

Ring C (adjacent to O) ~67

Ring CH2 ~30

Tetrahydropyran-2-carboxylic

acid (Predicted)
-COOH ~175

C2 ~75

C6 ~68

Ring CH2 ~22-30

6-Methyl-3,4-dihydro-2H-

pyran-2-one
C2 (C=O) ~165

C5 (alkene) ~120

C6 ~75

Ring CH2 ~20-30

-CH3 ~20

Table 3: Key IR Absorption Frequencies (cm⁻¹)
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Compound Functional Group Absorption Range (cm⁻¹)

3,4-Dihydro-2H-pyran-2-

methanol
O-H (alcohol) 3600-3200 (broad)

C=C (alkene) 1650-1600

C-O (ether & alcohol) 1200-1000

(Oxan-4-yl)methanol O-H (alcohol) 3600-3200 (broad)

C-O (ether & alcohol) 1200-1000

Tetrahydropyran-2-carboxylic

acid
O-H (carboxylic acid) 3300-2500 (very broad)[1][2][3]

C=O (carboxylic acid) 1760-1690[1][2][3]

C-O (ether & acid) 1320-1210[1]

6-Methyl-3,4-dihydro-2H-

pyran-2-one
C=O (α,β-unsaturated lactone) 1730-1715[4]

C=C (alkene) 1650-1600

C-O (ester) 1300-1000

Table 4: Mass Spectrometry (Electron Ionization) - Key Fragments (m/z)

Compound Molecular Ion (M+) Key Fragment Ions (m/z)

3,4-Dihydro-2H-pyran-2-

methanol
114 83 ([M-CH2OH]+), 55

(Oxan-4-yl)methanol 116 (if saturated)
99 ([M-OH]+), 85 ([M-

CH2OH]+), 57

Tetrahydropyran-2-carboxylic

acid
130 (if saturated)

113 ([M-OH]+), 85 ([M-

COOH]+)[5][6]

6-Methyl-3,4-dihydro-2H-

pyran-2-one
112 97 ([M-CH3]+), 84, 69, 55
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Visualizing the Workflow
The process of spectroscopic comparison can be visualized as a logical workflow, from sample

preparation to data analysis and structural elucidation.
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Workflow for Spectroscopic Comparison of Isomers

Sample Preparation

Data Acquisition

Data Analysis & Comparison

Conclusion
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A flowchart illustrating the systematic process of spectroscopic comparison.
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Experimental Protocols
The following are generalized protocols for the spectroscopic techniques discussed.

Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:

Accurately weigh 5-10 mg of the liquid or solid sample for ¹H NMR, or 20-50 mg for ¹³C

NMR.

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g.,

CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

For quantitative analysis, an internal standard such as tetramethylsilane (TMS) can be

added.

Data Acquisition:

The NMR spectrometer is tuned to the appropriate frequencies for the nucleus being

observed and the deuterated solvent.

The magnetic field is shimmed to achieve homogeneity.

For ¹H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise

ratio.

For ¹³C NMR, a proton-decoupled pulse sequence is typically used, and a larger number

of scans is necessary due to the lower natural abundance of the ¹³C isotope.

Data Processing:

The raw data (Free Induction Decay) is processed using a Fourier transform.

Phase and baseline corrections are applied to the resulting spectrum.

The chemical shifts are referenced to the residual solvent peak or the internal standard.
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Fourier-Transform Infrared (FTIR) Spectroscopy
(Attenuated Total Reflectance - ATR)

Sample Preparation:

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and

allowing it to dry completely.

Acquire a background spectrum of the clean, empty ATR crystal.

Data Acquisition:

Place a small drop of the liquid sample directly onto the ATR crystal, ensuring it covers the

crystal surface.

For viscous liquids or solids, apply pressure to ensure good contact between the sample

and the crystal.[7]

Acquire the sample spectrum over the desired wavenumber range (typically 4000-400

cm⁻¹). Multiple scans are averaged to improve the signal-to-noise ratio.[5]

Data Processing:

The background spectrum is automatically subtracted from the sample spectrum to yield

the final infrared spectrum of the compound.

Mass Spectrometry (MS) with Electron Ionization (EI)
Sample Introduction:

The sample is introduced into the mass spectrometer, typically via a direct insertion probe

or a gas chromatograph (GC-MS).

The sample must be volatile enough to be vaporized in the ion source.[6]

Ionization:
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In the ion source, the vaporized sample molecules are bombarded with a beam of high-

energy electrons (typically 70 eV).[8]

This causes the molecules to ionize and fragment.

Mass Analysis and Detection:

The resulting ions are accelerated and separated based on their mass-to-charge ratio

(m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

A detector records the abundance of each ion, generating a mass spectrum.

This comprehensive guide provides the foundational spectroscopic data and methodologies to

distinguish 3,4-dihydro-2H-pyran-2-methanol from its key isomers, empowering researchers

to confidently identify and characterize these important chemical entities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1329672#spectroscopic-comparison-between-3-4-
dihydro-2h-pyran-2-methanol-and-its-isomers]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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